molecular formula C8H11O6P B1260636 3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one

3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one

Cat. No.: B1260636
M. Wt: 234.14 g/mol
InChI Key: OMPQJMDGDAAXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one is a natural product found in Streptomyces lavendulae with data available.

Scientific Research Applications

Biocompatibility and Copolymer Microstructure

The research on phosphoester copolymers, including compounds similar to 3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one, has shed light on their biocompatibility and potential for medical applications. Copolymers with varying compositions were synthesized and analyzed for their molecular weights, comonomer ratios, and microstructures. Notably, these copolymers were found to be nontoxic to HeLa cells and demonstrated thermoresponsive properties, suggesting potential applications in biomedical fields (Steinbach et al., 2013).

Synthesis and Biological Activity

In another study, a series of substituted derivatives were synthesized, including structures resembling the complex structure of this compound. These compounds were tested for biological activity, such as antihypertensive α-blocking and antiarrhythmic properties, indicating the potential of such complex molecules in pharmacological research (Amr et al., 2017).

Antitumor and Antimicrobial Properties

Compounds structurally related to this compound have been isolated and evaluated for their cytotoxic effects against various cancer cell lines. Two new compounds demonstrated moderate cytotoxicity, highlighting the relevance of this chemical structure in cancer research (Jiang et al., 2014). Similarly, compounds from marine endophytic fungi, including structures resembling the complex structure, showed moderate antitumor and antimicrobial activity, suggesting potential in developing novel therapeutics (Xia et al., 2011).

Properties

Molecular Formula

C8H11O6P

Molecular Weight

234.14 g/mol

IUPAC Name

3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one

InChI

InChI=1S/C8H11O6P/c1-5-7-6(3-12-8(7)9)4-13-15(10,11-2)14-5/h6H,3-4H2,1-2H3

InChI Key

OMPQJMDGDAAXPE-UHFFFAOYSA-N

SMILES

CC1=C2C(COC2=O)COP(=O)(O1)OC

Canonical SMILES

CC1=C2C(COC2=O)COP(=O)(O1)OC

Synonyms

cyclophostin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one
Reactant of Route 2
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one
Reactant of Route 3
Reactant of Route 3
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one
Reactant of Route 4
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one
Reactant of Route 5
Reactant of Route 5
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one
Reactant of Route 6
Reactant of Route 6
3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one

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